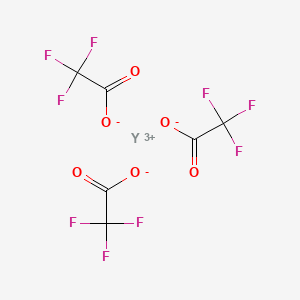

Yttrium(III) 2,2,2-trifluoroacetate

Overview

Description

Yttrium(III) 2,2,2-trifluoroacetate is a fluorinated yttrium compound . It is used in proteomics research and in the manufacture of ceramics, glass, laser materials, phosphor, non-ferrous alloy iron, and steel .

Synthesis Analysis

The synthesis of Yttrium(III) 2,2,2-trifluoroacetate involves complexation reactions of [Y (TFA) 3 (H 2 O) 3] with O- and N-donor ligands to obtain suitable precursors for Metal Organic Deposition (MOD) . Anhydrous adducts such as [Y 2 (μ,η 2 -TFA) 4 (η 1 -TFA) 2 (OHC 2 H 4 O i Pr) 4] were isolated .Molecular Structure Analysis

The molecular formula of Yttrium(III) 2,2,2-trifluoroacetate is C6F9O6Y . The molecular weight is 430.98 g/mol . The InChI key is RXUSTVIGZPRAQZ-UHFFFAOYSA-N .Chemical Reactions Analysis

Yttrium(III) 2,2,2-trifluoroacetate is used as an efficient catalyst for the reaction of benzil, aldehydes, and ammonium acetate under mild and solvent-free conditions to afford the corresponding 2,4,5-triarylimidazoles in high yields and short reaction time .Physical And Chemical Properties Analysis

Yttrium(III) 2,2,2-trifluoroacetate is a solid substance . It has a molecular weight of 430.98 g/mol . The compound has a complexity of 313 and a topological polar surface area of 112 Ų .Scientific Research Applications

Proteomics Research

Yttrium(III) trifluoroacetate is a fluorinated yttrium compound that is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound likely plays a role in the identification and quantification of proteins, as well as the study of their interactions.

Manufacture of Ceramics

This compound is used in the manufacture of ceramics . Ceramics are often made from clay and hardened by heat. They are used in a wide range of items, including dishes, pottery, and engineering applications like ceramic insulators.

Glass Production

Yttrium(III) trifluoroacetate is also used in the production of glass . The addition of yttrium can improve the physical properties of glass, making it more resistant to thermal shock and chemical attack.

Laser Materials

This yttrium compound is used in the creation of laser materials . Yttrium is often used in lasers due to its unique light-emitting properties when it is excited by energy.

Phosphor Manufacturing

Phosphors are substances that exhibit the phenomenon of luminescence. Yttrium(III) trifluoroacetate is used in the manufacture of phosphors , which are used in a variety of applications, including lighting, displays, and sensors.

Non-Ferrous Alloy Production

Non-ferrous alloys are alloys that do not contain iron in appreciable amounts. This compound is used in the production of non-ferrous alloys , which are used in a variety of applications due to their resistance to corrosion and wear.

Iron and Steel Additives

Yttrium(III) trifluoroacetate is used as an additive in the production of iron and steel . The addition of yttrium can improve the mechanical properties of these metals, making them stronger and more durable.

Thermal Decomposition Study

An in-depth in situ IR study of the thermal decomposition of yttrium trifluoroacetate hydrate has been conducted . The study extensively analyzed the pyrolysis of Y(CF3COO)3·nH2O at temperatures up to 1,000 °C, under flowing pure Ar, O2 and O2 saturated with water vapor . The study has implications for sol–gel processing .

Mechanism of Action

Yttrium(III) trifluoroacetate, also known as Yttrium(III) 2,2,2-trifluoroacetate or Yttrium(III)trifluoroacetate, is a fluorinated yttrium compound with a variety of applications in different fields .

Target of Action

The primary target of Yttrium(III) trifluoroacetate is the formation of various materials such as ceramics, glass, laser materials, and phosphor . It is also used in the manufacture of non-ferrous alloy iron and steel, and as an additive .

Mode of Action

The compound undergoes thermal decomposition under different atmospheres . The first decomposition stage (310 °C) involves the complete removal of carbon (organic part) and the formation of yttrium fluoride . Yttria (Y 2 O 3) is formed at 1200 °C through a slow process controlled by the out diffusion of fluorine that involves the formation of yttrium oxyfluoride as an intermediate .

Biochemical Pathways

The precursor decomposition takes places in five different stages: dehydration, formation of yttrium fluoride as a stable intermediate, decomposition of YF 3 to form a non-stoichiometric yttrium oxyfluoride, formation of stoichiometric yttrium oxyfluoride, and decomposition of YOF into yttria .

Result of Action

The result of the action of Yttrium(III) trifluoroacetate is the formation of various materials such as ceramics, glass, laser materials, and phosphor . It also results in the formation of yttrium fluoride, yttrium oxyfluoride, and yttria during its thermal decomposition .

Action Environment

The action of Yttrium(III) trifluoroacetate is influenced by environmental factors such as temperature and atmosphere . For instance, the kinetics and final particle structure are strongly affected when the oxygen (water) partial pressure is as low as 0.02% (<0.002%) .

Safety and Hazards

Yttrium(III) 2,2,2-trifluoroacetate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Yttrium(III) 2,2,2-trifluoroacetate is used as a precursor in the synthesis of high-performance superconducting films . Knowledge of the processes that take place during decomposition of precursors as well as the formation of intermediate compounds is crucial to improve the performance of functional oxides .

properties

IUPAC Name |

2,2,2-trifluoroacetate;yttrium(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2HF3O2.Y/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPATVYPXYMSPKD-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Y+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F9O6Y | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Yttrium(III) 2,2,2-trifluoroacetate | |

CAS RN |

304851-95-4 | |

| Record name | Yttrium trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate](/img/structure/B3334099.png)

![17-[1,3-Di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B3334102.png)